molecular formula C7H16ClNO B13346968 Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride

Katalognummer: B13346968
Molekulargewicht: 165.66 g/mol
InChI-Schlüssel: LEXAGCFGLWHAOU-UOERWJHTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the efficient synthesis of both enantiomers of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chiral catalysts and resolution techniques is crucial in the industrial production process to achieve the desired stereochemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted cyclopentanes.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate
  • (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate

Uniqueness

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C7H16ClNO

Molekulargewicht

165.66 g/mol

IUPAC-Name

(1R,3S)-3-(dimethylamino)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-3-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1

InChI-Schlüssel

LEXAGCFGLWHAOU-UOERWJHTSA-N

Isomerische SMILES

CN(C)[C@H]1CC[C@H](C1)O.Cl

Kanonische SMILES

CN(C)C1CCC(C1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.